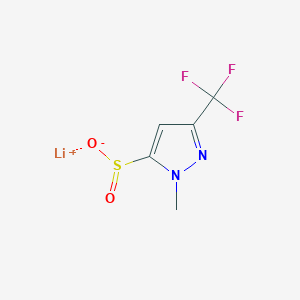
Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate, also known as LiTFSI, is a lithium salt that has gained significant attention in recent years due to its unique properties and potential applications in various fields, including energy storage, catalysis, and biomedical research. In
Wirkmechanismus
The mechanism of action of Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate varies depending on its application. In lithium-ion batteries, Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate improves the stability and performance of the battery by increasing the ionic conductivity of the electrolyte and reducing the formation of solid-electrolyte interphase (SEI) layer on the electrode surface. In catalysis, Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate acts as a Lewis acid catalyst by coordinating with the electron-rich substrate and activating it towards nucleophilic attack. In biomedical research, Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate has been shown to have minimal toxicity and low reactivity towards biological molecules, making it a promising candidate for biomedical applications. In vitro studies have shown that Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate can protect neuronal cells from oxidative stress and prevent the formation of toxic protein aggregates associated with neurodegenerative diseases. In vivo studies have shown that Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate can improve cognitive function and reduce inflammation in animal models of Alzheimer's and Parkinson's diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate has several advantages for laboratory experiments, including its high solubility in common organic solvents, low toxicity, and stability under various conditions. However, Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate is hygroscopic and sensitive to moisture, which can affect its performance in certain applications. Additionally, Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate is relatively expensive compared to other lithium salts, which may limit its use in large-scale experiments.
Zukünftige Richtungen
Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate has great potential for future research and development in various fields. In energy storage, Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate can be further optimized for use in high-performance lithium-ion batteries and other energy storage devices. In catalysis, Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate can be explored for its potential in new organic reactions and as a catalyst for asymmetric synthesis. In biomedical research, Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate can be further studied for its therapeutic effects in neurodegenerative diseases and other conditions, such as cancer and inflammation.
Conclusion
Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate is a lithium salt with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate has shown promising results in energy storage, catalysis, and biomedical research, and further research is needed to fully explore its potential in these fields.
Synthesemethoden
Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate can be synthesized through several methods, including direct reaction of lithium hydroxide with trifluoromethyl pyrazole sulfonic acid, reaction of lithium carbonate with trifluoromethyl pyrazole sulfonic acid, and reaction of lithium hydroxide with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-thiol. The most common method involves the reaction of lithium hydroxide with trifluoromethyl pyrazole sulfonic acid in anhydrous THF at room temperature.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate has been extensively studied for its potential applications in various fields. In energy storage, Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate has been used as an electrolyte additive in lithium-ion batteries to improve their performance and stability. In catalysis, Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate has been used as a Lewis acid catalyst in various organic reactions. In biomedical research, Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate has been explored for its potential therapeutic effects in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
lithium;2-methyl-5-(trifluoromethyl)pyrazole-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O2S.Li/c1-10-4(13(11)12)2-3(9-10)5(6,7)8;/h2H,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHGUOIIUNDFMO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=CC(=N1)C(F)(F)F)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3LiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

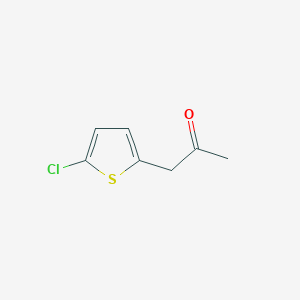

![N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2890612.png)
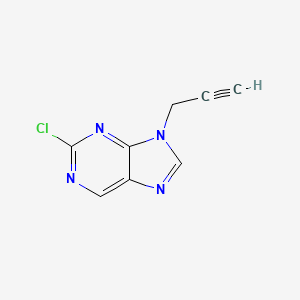
![5-[(4-Bromophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2890614.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2890615.png)
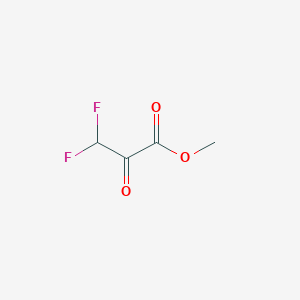
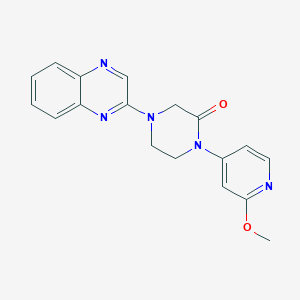

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2890622.png)
![2-Chloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2890624.png)
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2890625.png)
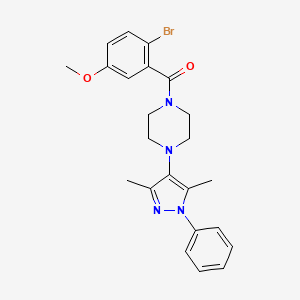
![4-Phenyl-6-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2890627.png)